1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide
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Overview
Description
1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Cyano Group: The cyano group can be introduced through the reaction of the indole derivative with cyanogen bromide or other suitable cyanating agents.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative under suitable conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxamide derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or piperidine moiety are replaced with other groups.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into its constituent parts, such as the indole derivative and the piperidinecarboxamide.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:
1-Methylindole-3-carboxaldehyde: This compound has a similar indole core but lacks the piperidinecarboxamide moiety.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound has a similar indole core and is studied for its potential as a tubulin polymerization inhibitor.
6-Chloro-3-cyano-1-methyl-1H-indol-2-yl derivatives: These compounds have similar indole cores with different substituents and are studied for their potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
1-[(3-cyano-1-methylindol-2-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20-15-5-3-2-4-13(15)14(10-18)16(20)11-21-8-6-12(7-9-21)17(19)22/h2-5,12H,6-9,11H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLFCEMHHDNAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CN3CCC(CC3)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349479 |
Source
|
Record name | BAS 07119778 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5816-94-4 |
Source
|
Record name | BAS 07119778 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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